1-(3-Methyloxan-4-yl)piperazine
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Overview
Description
1-(3-Methyloxan-4-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyloxan group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyloxan-4-yl)piperazine typically involves the reaction of piperazine with 3-methyloxan-4-yl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like crystallization and chromatography further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyloxan-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles under basic conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted piperazine derivatives .
Scientific Research Applications
1-(3-Methyloxan-4-yl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: Utilized in the production of polymers, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3-Methyloxan-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Piperazine: A simpler analog with a wide range of pharmacological activities.
1-(1-Methylpiperidin-4-yl)piperazine: A derivative with enhanced receptor binding properties.
4-Methylpiperazine: Known for its anti-inflammatory effects
Uniqueness: 1-(3-Methyloxan-4-yl)piperazine is unique due to the presence of the methyloxan group, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs and industrial applications .
Properties
Molecular Formula |
C10H20N2O |
---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(3-methyloxan-4-yl)piperazine |
InChI |
InChI=1S/C10H20N2O/c1-9-8-13-7-2-10(9)12-5-3-11-4-6-12/h9-11H,2-8H2,1H3 |
InChI Key |
HWRWTVFXKNBHGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCC1N2CCNCC2 |
Origin of Product |
United States |
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